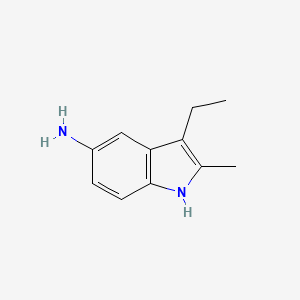

3-Ethyl-2-methyl-1h-indol-5-amine

Description

Overview of the Indole (B1671886) Scaffold in Contemporary Organic and Materials Chemistry

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in chemistry. creative-proteomics.combyjus.com Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its significance. nrfhh.com The indole nucleus is relatively stable and its reactivity can be finely tuned through substitution on both the benzene and pyrrole rings. creative-proteomics.combyjus.com This allows for the synthesis of a diverse array of derivatives with a wide spectrum of properties. nrfhh.com

In organic synthesis, the indole scaffold serves as a versatile building block for the construction of more complex molecules. nih.gov Classic reactions like the Fischer, Bischler, and Reissert indole syntheses have been cornerstones of heterocyclic chemistry for over a century, and modern advancements continue to provide more efficient and selective methods for its construction and functionalization. byjus.comwikipedia.orgmdpi.comsharif.edu

Beyond its role in life sciences, the indole scaffold has found applications in materials chemistry. The electron-rich nature of the indole ring makes it an excellent candidate for use in organic electronics, where it can function as a component of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Furthermore, the ability of indole derivatives to undergo photoinduced electron transfer and their unique photophysical properties have led to their investigation as organic photoactuators and components of molecular switches.

Importance of Substituted Indole Amines in Advanced Chemical Research

The introduction of an amine group onto the indole scaffold gives rise to substituted indole amines, a class of compounds with profound implications in medicinal chemistry and chemical biology. The amine functionality, with its basic and nucleophilic character, can significantly influence the physicochemical properties and biological activity of the parent indole molecule. askiitians.com

Many naturally occurring and synthetic indole amines exhibit potent pharmacological activities. nih.gov For instance, serotonin (B10506) (5-hydroxytryptamine), a key neurotransmitter, is a primary amine derivative of indole. Its diverse physiological roles have spurred the development of numerous drugs targeting the serotonergic system for the treatment of depression, anxiety, and other neurological disorders. creative-proteomics.com

The position and nature of the amine substituent, along with other groups on the indole ring, play a crucial role in determining the compound's biological profile. Amines at the 5-position of the indole ring, as in the case of 3-Ethyl-2-methyl-1H-indol-5-amine, are of particular interest. The presence of an amino group at this position can facilitate interactions with biological targets through hydrogen bonding and can also serve as a handle for further chemical modifications, allowing for the generation of libraries of compounds for screening and lead optimization. evitachem.com

Research Scope for this compound and Related Structural Motifs

While specific research on this compound is limited in publicly available literature, its structural features suggest several promising avenues for investigation. The 2,3-dialkyl substitution pattern on the indole core, combined with the 5-amino group, creates a unique scaffold with potential applications in various areas of chemical research.

Synthesis and Characterization: The most probable synthetic route to this compound is the Fischer indole synthesis. byjus.comwikipedia.org This would involve the reaction of (4-aminophenyl)hydrazine with 2-pentanone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). byjus.com

The characterization of this compound would rely on standard spectroscopic techniques. In its ¹H NMR spectrum, one would expect to see characteristic signals for the ethyl and methyl groups, as well as aromatic protons on the benzene ring and the N-H protons of the indole and amine groups. The ¹³C NMR spectrum would show distinct signals for the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbons of the alkyl substituents. Infrared (IR) spectroscopy would reveal characteristic N-H stretching frequencies for the amine and indole N-H groups, as well as C-H and C=C stretching vibrations. Mass spectrometry would confirm the molecular weight of the compound.

Potential Research Applications: Based on the known activities of structurally similar indole amines, this compound and its derivatives could be explored for a variety of applications:

Medicinal Chemistry: The 5-aminoindole (B14826) scaffold is a common feature in compounds with antimicrobial and anticancer properties. The specific substitution pattern of this compound could lead to novel compounds with selective activity against various pathogens or cancer cell lines. Furthermore, the structural similarity to neuroactive compounds suggests potential for investigation in the area of neuroscience, targeting receptors or enzymes involved in neurological disorders. nih.gov

Materials Science: The amino group provides a site for polymerization or for linking the indole unit to other molecular components. This could enable the development of novel polymers with interesting electronic or photophysical properties. The compound could also serve as a building block for the synthesis of new dyes or sensors.

The following table provides a summary of the key characteristics and potential research directions for this compound.

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄N₂ |

| Likely Synthesis Method | Fischer Indole Synthesis from (4-aminophenyl)hydrazine and 2-pentanone. byjus.comwikipedia.org |

| Potential Research Areas | Medicinal Chemistry (antimicrobial, anticancer, neuroactive agents), Materials Science (polymers, dyes, sensors). |

| Key Structural Features | 2,3-dialkyl substituted indole, 5-amino group. |

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-methyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-9-7(2)13-11-5-4-8(12)6-10(9)11/h4-6,13H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONABSJHNUEDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288214 | |

| Record name | 3-ethyl-2-methyl-1h-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2964-26-3 | |

| Record name | NSC54761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-2-methyl-1h-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethyl 2 Methyl 1h Indol 5 Amine and Analogous Indole 5 Amines

Strategic Approaches to Indole (B1671886) Core Construction with Specific Regioselectivity

The construction of the indole nucleus with specific substitution patterns, particularly for compounds like 3-Ethyl-2-methyl-1H-indol-5-amine, requires careful selection of the synthetic route. The regioselectivity of the chosen method is paramount to ensure the desired placement of the ethyl, methyl, and amine groups on the indole ring. Classical and modern indole syntheses offer various strategies to achieve this control.

Classical Indole Synthesis Protocols and Modern Adaptations

Several classical name reactions in organic chemistry have been the cornerstones of indole synthesis for over a century. wikipedia.org Modern adaptations of these protocols have enhanced their efficiency, scope, and environmental friendliness.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgyoutube.com

The synthesis of this compound via the Fischer indole synthesis would theoretically start from 4-aminophenylhydrazine and 2-pentanone. The reaction proceeds through the formation of the corresponding hydrazone, which then undergoes a msu.edumsu.edu-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the final indole product. nih.gov The choice of the ketone, in this case, 2-pentanone, is crucial as it dictates the substituents at the 2- and 3-positions of the indole ring.

The regioselectivity of the Fischer indole synthesis is generally predictable. For instance, using a para-substituted phenylhydrazine (B124118), such as 4-aminophenylhydrazine, will result in a 5-substituted indole. youtube.com However, with unsymmetrical ketones, a mixture of regioisomers can be formed, the ratio of which depends on the reaction conditions and the nature of the substituents. thermofisher.com

Modern variations of the Fischer indole synthesis include the use of microwave irradiation to accelerate the reaction and the Buchwald modification, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org These advancements have expanded the scope and efficiency of this classical method.

Table 1: Key Aspects of the Fischer Indole Synthesis

| Feature | Description |

| Starting Materials | Arylhydrazine, Aldehyde or Ketone |

| Catalyst | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) wikipedia.org |

| Key Intermediate | Arylhydrazone wikipedia.org |

| Mechanism Highlight | msu.edumsu.edu-Sigmatropic rearrangement nih.gov |

| Regiocontrol | Substitution on the phenylhydrazine determines the substitution on the benzene (B151609) ring of the indole. youtube.com |

The Leimgruber-Batcho indole synthesis is a versatile two-step method that is particularly useful for the preparation of indoles that are unsubstituted at the 2- and 3-positions, though it can be adapted for substituted indoles. wikipedia.org The process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.orgresearchgate.net

To synthesize a 5-aminoindole (B14826) derivative using this method, one would start with a 2-methyl-4-nitroaniline (B30703) derivative. The first step involves the reaction with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a nitroenamine. wikipedia.orgclockss.org The subsequent reductive cyclization of this intermediate, often using reagents like Raney nickel and hydrazine (B178648) or palladium on carbon, yields the indole. wikipedia.org This method is popular in the pharmaceutical industry due to its high yields and mild reaction conditions. wikipedia.org

For the synthesis of this compound, a modification of the standard Leimgruber-Batcho protocol would be necessary, likely starting from a more complex substituted o-nitrotoluene precursor. The flexibility of this method allows for the preparation of a wide variety of substituted indoles. clockss.org

Table 2: Overview of the Leimgruber-Batcho Indole Synthesis

| Feature | Description |

| Starting Materials | o-Nitrotoluene derivative wikipedia.org |

| Reagents | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine; Reducing agents (e.g., Raney Ni/H₂NNH₂, Pd/C) wikipedia.org |

| Key Intermediate | Enamine wikipedia.org |

| Advantages | High yields, mild conditions, readily available starting materials wikipedia.org |

The Nenitzescu indole synthesis, reported by Costin Nenitzescu in 1929, is a method for producing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. While the classical Nenitzescu synthesis yields 5-hydroxyindoles, modifications could potentially lead to 5-aminoindoles. The reaction proceeds via a Michael addition followed by a cyclization and elimination.

Modern advancements in the Nenitzescu synthesis have focused on improving its efficiency and environmental friendliness. These include the use of novel catalytic systems and green chemistry approaches. Research is ongoing to expand the scope of this reaction for the synthesis of a wider range of complex indole derivatives.

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgquimicaorganica.org A key advantage of this method is its ability to produce indoles with substituents on both the carbocyclic and the pyrrole (B145914) rings. wikipedia.org

Recent studies have demonstrated the application of the Bartoli reaction for the synthesis of amino-substituted indoles by using substituted nitroanilines as starting materials. rsc.orgresearchgate.net This represents a significant advancement, providing a novel route to functionalized aminoindoles. rsc.org For the synthesis of this compound, one could envision starting with a suitably protected 2,4-dinitroaniline (B165453) derivative. The choice of the vinyl Grignard reagent would determine the substituents at the 2- and 3-positions of the indole. For instance, the use of 1-butenylmagnesium bromide could potentially lead to the desired 2-methyl-3-ethyl substitution pattern.

The reaction requires at least three equivalents of the Grignard reagent and is often more successful with sterically bulky ortho substituents on the nitroarene. wikipedia.org A modification by Dobbs allows for the use of an ortho-bromine as a directing group, which is subsequently removed, further expanding the versatility of this synthesis. wikipedia.org

Table 3: Characteristics of the Bartoli Indole Synthesis

| Feature | Description |

| Starting Materials | ortho-Substituted nitroarene, Vinyl Grignard reagent wikipedia.org |

| Key Feature | Particularly effective for 7-substituted indoles and can be adapted for other substitution patterns. wikipedia.org |

| Mechanism Highlight | msu.edumsu.edu-Sigmatropic rearrangement wikipedia.org |

| Recent Application | Synthesis of amino-substituted indoles from nitroanilines. rsc.org |

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce an indole. wikipedia.org This method is one of the few base-catalyzed thermal cyclizations to form indoles. wikipedia.org

The classical Madelung synthesis is generally limited to the preparation of 2-alkinylindoles due to the harsh reaction conditions. wikipedia.org However, modern modifications have significantly improved the reaction conditions. The Smith-modified Madelung synthesis, for example, utilizes organolithium reagents and allows for the preparation of a wider variety of substituted indoles under milder conditions. wikipedia.org The introduction of electron-withdrawing groups on the starting material can also facilitate the cyclization. researchgate.net

To synthesize a 5-amino-substituted indole via the Madelung synthesis, a potential starting material would be an N-acyl derivative of a 4-amino-2-alkylaniline. The choice of the acyl group would determine the substituent at the 2-position, and the alkyl group on the aniline (B41778) would become the substituent at the 3-position.

Table 4: Features of the Madelung Synthesis

| Feature | Description |

| Starting Materials | N-Phenylamide wikipedia.org |

| Conditions | Strong base, high temperature (classical); Milder conditions in modified versions wikipedia.org |

| Key Transformation | Intramolecular cyclization wikipedia.org |

| Modifications | Smith-modified Madelung synthesis, use of electron-withdrawing groups wikipedia.orgresearchgate.net |

Modern Transition Metal-Catalyzed Indole Syntheses

Transition metal catalysis has revolutionized indole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods. acs.org Various transition metals, including palladium and rhodium, are employed to catalyze key bond-forming reactions in the construction of the indole nucleus. numberanalytics.com

One prominent strategy involves the palladium-catalyzed coupling of anilines with alkynes, known as the Larock indole synthesis. This method allows for the synthesis of a wide variety of substituted indoles by varying the coupling partners. Another powerful approach is the Buchwald-Hartwig amination, which can be used to form the N-aryl bond in the indole ring. nih.gov For instance, the reaction of an ortho-haloaniline derivative with a ketone or aldehyde, followed by intramolecular cyclization, can yield the desired indole scaffold.

Rhodium catalysts have also been utilized in indole synthesis. rsc.org For example, rhodium-catalyzed C-H activation and subsequent annulation of anilines with alkynes provides a direct route to substituted indoles. These methods often exhibit high regioselectivity and efficiency.

A summary of representative transition metal-catalyzed indole syntheses is presented in the table below.

| Catalyst System | Reactants | Key Transformation | Reference |

| Palladium(II) acetate (B1210297) / Triphenylphosphine | o-Iodoaniline, Terminal alkyne | Larock Indole Synthesis | |

| Palladium(II) acetate / BINAP | o-Bromoaniline, Ketone | Buchwald-Hartwig Amination / Cyclization | nih.gov |

| [RhCp*Cl2]2 / CsOAc | Aniline, Internal alkyne | C-H Activation / Annulation | rsc.org |

Metal-Free and Organocatalytic Approaches to Indole Ring Formation

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for indole synthesis to avoid residual metal contamination in the final products. thieme-connect.com These approaches often rely on the use of strong bases, acids, or small organic molecules as catalysts. nih.govcapes.gov.br

The Bartoli indole synthesis is a classic example of a metal-free method that utilizes the reaction of a nitroarene with a vinyl Grignard reagent to produce 7-substituted indoles. chemicalbook.comnih.gov The reaction proceeds through a acs.orgacs.org-sigmatropic rearrangement. Another notable metal-free approach is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone. chemicalbook.combhu.ac.in While this method is one of the oldest and most widely used, modern variations have been developed to improve its scope and efficiency. acs.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of indoles. acs.orgnih.gov Chiral phosphoric acids, for instance, can catalyze the enantioselective Pictet-Spengler reaction of tryptamines to afford chiral tetrahydro-β-carbolines, which are precursors to various indole alkaloids. Similarly, chiral amines can be used to catalyze the enantioselective Friedel-Crafts alkylation of indoles.

A novel metal-free transannulation reaction of 2-substituted indoles with 2-nitroalkenes in polyphosphoric acid has been reported to produce 3-substituted 2-quinolones. nih.gov This method can be combined with the Fischer indole synthesis for a three-component approach. nih.gov

| Reaction Name | Key Reagents | Description | Reference |

| Bartoli Indole Synthesis | Nitroarene, Vinyl Grignard reagent | Metal-free synthesis of 7-substituted indoles. | chemicalbook.comnih.gov |

| Fischer Indole Synthesis | Arylhydrazone, Acid catalyst | Acid-catalyzed cyclization to form the indole ring. | chemicalbook.combhu.ac.in |

| Organocatalytic Pictet-Spengler | Tryptamine, Aldehyde, Chiral Phosphoric Acid | Enantioselective synthesis of tetrahydro-β-carbolines. | |

| Metal-free Transannulation | 2-Substituted indole, 2-Nitroalkene, Polyphosphoric acid | Synthesis of 3-substituted 2-quinolones. | nih.gov |

Synthesis of the C5-Amino Functionality

The introduction of an amino group at the C5 position of the indole ring is a key step in the synthesis of many biologically active compounds.

Reductive Methodologies from C5-Nitro Precursors

A common and reliable method for introducing a C5-amino group is through the reduction of a C5-nitroindole precursor. nih.gov The C5-nitroindole can be prepared through the nitration of the corresponding indole. Nitration of 2-methylindole (B41428) under acidic conditions with nitric/sulfuric acids typically yields the C5-nitro substituted product. bhu.ac.in

The reduction of the nitro group can be achieved using various reducing agents. A widely used method is catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. nih.gov Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or sodium borohydride (B1222165) (NaBH4) in the presence of a copper complex, have also been successfully employed. chemicalbook.com

| Reducing Agent | Solvent | Key Features | Reference |

| Pd/C, H2 | Ethanol | Clean and efficient reduction. | nih.gov |

| SnCl2, HCl | Ethanol | Classical method for nitro group reduction. | |

| NaBH4, Copper complex | Water | Reduction under aqueous conditions. | chemicalbook.com |

Direct C5-Amination and Amination via Functional Group Transformations

Direct C5-amination of the indole ring is a more atom-economical approach but remains a significant challenge due to the lower reactivity of the C5 position compared to the C2 and C3 positions. nih.gov However, recent advances in C-H activation have enabled the development of methods for the direct amination of the indole benzene ring. For instance, a ruthenium(II)-catalyzed regioselective diamidation of 3-carbonylindoles at the C4 and C5 positions has been reported. rsc.org

Functional group transformations provide an alternative route to C5-aminoindoles. For example, a C5-haloindole can be converted to the corresponding C5-aminoindole via a Buchwald-Hartwig amination reaction. This involves the palladium-catalyzed coupling of the C5-haloindole with an amine. Another approach involves the Curtius or Hofmann rearrangement of a C5-indolecarboxylic acid derivative.

A practical strategy for the direct and site-selective arylation of indoles at the C4 and C5 positions has been developed using a removable pivaloyl directing group at the C3 position. nih.gov This method allows for subsequent functionalization, which could potentially be adapted for amination.

Regioselective Introduction of Alkyl Substituents at C2 and C3

The introduction of alkyl groups at the C2 and C3 positions of the indole ring is crucial for tuning the biological activity of indole derivatives.

Controlled C2-Alkylation Strategies

Direct C2-alkylation of indoles is challenging due to the higher nucleophilicity of the C3 position. researchgate.net To achieve C2-selectivity, a directing group strategy is often employed. For example, an N-benzoyl group can direct the regioselective alkenylation of indole at the C2-position using a Ru(II) catalyst. acs.orgnih.gov The directing group can be subsequently removed to afford the C2-alkylated indole.

Another approach involves the lithiation of an N-protected indole at the C2 position, followed by reaction with an alkyl halide. bhu.ac.in N-phenylsulfonyl and N-tert-butoxycarbonyl are commonly used protecting/directing groups that facilitate C2-lithiation. bhu.ac.in

Rhodium(III)-catalyzed C-H alkylation at the C2-position of indole with β-trifluoromethyl-α,β-unsaturated ketones has also been described, providing access to indole derivatives with a CF3-containing stereogenic center at the C2-position. rsc.org A palladium-catalyzed direct 2-alkylation of free N-H indoles has been developed based on a norbornene-mediated regioselective C-H activation. acs.org Furthermore, a metal-free approach for the directed C-H borylation of C3-substituted indoles at the C2 position using BBr3 has been reported. thieme-connect.com

| Method | Key Reagents/Catalyst | Description | Reference |

| Directing Group Strategy | N-Benzoylindole, Ru(II) catalyst, Alkene | Regioselective C2-alkenylation. | acs.orgnih.gov |

| C2-Lithiation | N-Protected indole, n-BuLi, Alkyl halide | C2-alkylation via a lithiated intermediate. | bhu.ac.in |

| Rh(III)-Catalyzed C-H Alkylation | Indole, β-CF3-enone, Rh(III) catalyst | C2-alkylation with trifluoromethylated ketones. | rsc.org |

| Pd(II)-Catalyzed C-H Activation | N-H Indole, Alkyl bromide, Pd(II) catalyst, Norbornene | Direct C2-alkylation of unprotected indoles. | acs.org |

| Metal-Free C-H Borylation | C3-Substituted indole, BBr3 | Metal-free C2-borylation for further functionalization. | thieme-connect.com |

Directed C3-Alkylation and Acylation Methods

The direct introduction of alkyl and acyl groups at the C3 position of the indole nucleus is a formidable challenge in synthetic chemistry. acs.orgnih.govbohrium.com Traditional methods often lead to a mixture of products, including N-alkylation and bis-indolyl methanes. acs.orgnih.gov However, recent advancements have enabled more selective and direct C3 functionalization.

One notable strategy employs B(C6F5)3 as a catalyst to mediate the direct C3-alkylation of indoles using amine-based alkylating agents. acs.orgnih.govbohrium.com This method leverages the ability of the borane (B79455) to facilitate the heterolytic cleavage of the α-nitrogen C(sp3)-H bond in the alkylating agent. acs.orgnih.gov This approach has proven effective for a broad range of indole substrates, including those with substituents at the 1- and 2-positions, and successfully avoids common side reactions. acs.orgnih.govbohrium.com For instance, the direct C3-methylation of 1,2-dimethylindole (B146781) and 2-methylindole, which is problematic with conventional reagents like methyl iodide, can be achieved using this borane-catalyzed method. acs.org

Another powerful tool for C3-alkylation is the use of BF3-OEt2, which promotes the reaction between indoles and maleimides to furnish 3-indolylsuccinimides in high yields under mild conditions. nih.govnih.gov This protocol is applicable to a variety of substituted indoles, including those with electron-withdrawing groups. nih.gov

In the realm of C3-acylation, methods involving the rearrangement of an acetyl group have been observed. For example, NH-free 3-acetylindoles can undergo an unusual migration of the acetyl group from the C3 to the C2 position. nih.gov This rearrangement is thought to proceed through a Friedel-Crafts acyl rearrangement mechanism. nih.gov The presence of an alkyl group on the indole nitrogen prevents this migration, highlighting the importance of the substrate's electronic and steric properties. nih.gov

Table 1: Comparison of Directed C3-Functionalization Methods

| Method | Catalyst/Reagent | Alkylating/Acylating Agent | Key Features |

| Borane-Catalyzed Alkylation | B(C6F5)3 | Amine-based alkylating agents | High chemoselectivity, avoids N-alkylation and bis-indolyl methane (B114726) formation. acs.orgnih.govbohrium.com |

| Lewis Acid-Promoted Alkylation | BF3-OEt2 | Maleimides | High yields, mild conditions, applicable to electron-deficient indoles. nih.govnih.gov |

| Acyl Migration | Trifluoroacetic acid (TFA) | - | Allows for regiochemical control of acylation through rearrangement. nih.gov |

Tandem Reactions for Multi-Substituted Indoles

Tandem or cascade reactions offer an efficient and atom-economical approach to constructing complex molecules like multi-substituted indoles from simpler starting materials in a single operation. These reactions often involve a sequence of intramolecular and intermolecular events to rapidly build molecular complexity.

One such strategy involves the synthesis of 2,3-disubstituted indoles from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione through a tandem reduction/condensation/fragmentation/cyclization sequence. rsc.org This method provides access to a diverse range of indoles in moderate to good yields. rsc.org

Another powerful tandem approach is the base-promoted synthesis of C2-substituted indoles and N-fused polycyclic indoles from 2-alkynyl anilines. nih.gov This process proceeds via a 5-endo-dig cyclization followed by either a 1,3'-acyl migration or a dearomatizing Michael addition, yielding a variety of N-H free indoles and complex heterocyclic systems. nih.gov

Multi-component reactions also represent a significant advancement in the synthesis of substituted indoles. For example, the condensation of indoles, aldehydes, and pyrazol-5-amine in the presence of ceric ammonium (B1175870) nitrate (B79036) can produce 3-substituted indoles, which can then undergo further cyclization to form α-carbolines. rsc.org

The cyclization of 2-alkynylaniline derivatives is a cornerstone for synthesizing 2-substituted and 2,3-disubstituted indoles. mdpi.com These starting materials are readily accessible through Sonogashira coupling. The subsequent cyclization can be induced by strong bases or transition metal catalysts. mdpi.com Palladium-catalyzed cyclization in aqueous micellar media, such as 3% TPGS-750-M water, has been shown to be an effective method for synthesizing 2-substituted indoles from unprotected 2-alkynylanilines. mdpi.com

Green Chemistry Principles in Indole Amine Synthesis

The application of green chemistry principles to the synthesis of indole amines is crucial for developing sustainable and environmentally benign processes. This involves the use of safer solvents, catalyst-free systems, and energy-efficient reaction conditions.

Application of Ionic Liquids and Water as Solvents

Ionic liquids (ILs) have emerged as promising green solvents in organic synthesis due to their low volatility, high thermal stability, and recyclability. mpg.decore.ac.uk They can act as solvents, catalysts, and even reagents in various transformations. mdpi.com In the synthesis of indole derivatives, imidazolium-based ILs have been successfully employed as solvents, often leading to high regioselectivity and improved yields compared to conventional organic solvents. mdpi.com For example, the synthesis of the non-steroidal anti-inflammatory drug pravadoline (B1678086) was achieved with a higher yield in an ionic liquid compared to traditional methods using volatile organic compounds. mdpi.com

Water, being the most abundant and environmentally benign solvent, is an ideal medium for green synthesis. Microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water, without the need for any added metal catalyst, acid, or base, has been developed for the preparation of various substituted indoles. researchgate.net This method offers a significant advantage over traditional approaches that often require toxic metal catalysts and organic solvents. researchgate.net

Catalyst-Free and Heterogeneous Catalysis Systems

The development of catalyst-free synthetic methods is a key goal of green chemistry. A practical and mild electrochemical dehydrogenative regioselective cyclization has been established for synthesizing certain N-heterocycles without the need for any catalyst or oxidizing agents. researchgate.net

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. While specific examples for this compound are not detailed in the provided context, the general principles of using solid-supported catalysts are applicable to indole synthesis. For instance, a polystyrene-cross-linking bisphosphine ligand has been effective for the Ir-catalyzed dehydrogenation of indoline (B122111) derivatives, demonstrating the potential of heterogeneous systems. organic-chemistry.org

Microwave and Photo-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green technology due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. nih.govmdpi.com The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been efficiently achieved through a palladium-catalyzed intramolecular oxidative coupling under microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com Microwave heating has also been successfully applied to the regioselective synthesis of 3-functionalized indoles via a three-component domino reaction in green solvents. nih.gov

Photo-assisted synthesis, utilizing light as a clean energy source, represents another green approach. Photoalkylation of electron-rich aromatic compounds, including indoles, with diazo esters can be achieved with very low photocatalyst loading to yield C-2-alkylated indoles. acs.org

Electrochemical Synthesis Methods

Electrochemical synthesis is an inherently green technology as it uses electrons as a traceless reagent, often avoiding the need for chemical oxidants or reductants. rsc.orgresearchgate.net The electrochemical synthesis of indoles from non-indole-based precursors has emerged as a sustainable and eco-friendly strategy. rsc.org For instance, the intramolecular annulation of alkynylanilines can be achieved electrochemically using a ferrocene (B1249389) redox catalyst, eliminating the need for noble metals or external oxidants. rsc.org This method is compatible with a wide range of functional groups. rsc.org

Furthermore, electrochemical methods have been developed for the direct functionalization of the indole ring. An electrochemical sulfonylation of indoles with inorganic sulfites and alcohols has been demonstrated, providing a direct route to indoyl sulfonate esters under mild conditions in an undivided electrolysis cell. acs.org

Table 2: Overview of Green Chemistry Approaches in Indole Synthesis

| Green Chemistry Principle | Methodology | Key Advantages |

| Alternative Solvents | Use of ionic liquids and water | Reduced volatility, recyclability, improved safety. mpg.decore.ac.ukmdpi.comresearchgate.net |

| Catalyst-Free Systems | Electrochemical dehydrogenative cyclization | Avoids metal catalysts and external oxidants. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, improved yields, cleaner reactions. nih.govmdpi.comnih.gov |

| Energy Efficiency | Photo-assisted synthesis | Utilizes light as a clean energy source. acs.org |

| Atom Economy/Waste Reduction | Electrochemical synthesis | Uses electrons as a traceless reagent. rsc.orgresearchgate.net |

Chemical Reactivity and Advanced Functionalization of 3 Ethyl 2 Methyl 1h Indol 5 Amine Scaffold

Reactivity at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a key site for chemical modification. Its reactivity is influenced by the electronic nature of the substituents on the indole core, and its functionalization is often a prerequisite for subsequent transformations at other positions of the scaffold.

The indole nitrogen possesses a lone pair of electrons and a reactive N-H bond, making it nucleophilic and susceptible to a variety of functionalization reactions. Deprotonation with a suitable base generates a highly nucleophilic indolide anion, which readily reacts with electrophiles such as alkyl halides, aryl halides, and acyl chlorides to yield N-substituted derivatives.

The presence of the 5-amino group, a strong electron-donating group, increases the electron density throughout the indole ring system, potentially enhancing the acidity of the N-H bond and facilitating its deprotonation. However, the 5-amino group itself is a nucleophilic center, which can lead to competing N-functionalization reactions. Therefore, chemoselective N1-functionalization often requires careful selection of reagents and reaction conditions, or the use of a protecting group strategy for the 5-amino moiety. nih.gov General strategies for N-alkylation or N-arylation are applicable, providing access to a wide array of N-functionalized 3-ethyl-2-methyl-1H-indol-5-amine derivatives, which can modulate the steric and electronic properties of the molecule. nih.gov

In multi-step syntheses, the strategic protection of the indole nitrogen is a fundamental step. organic-chemistry.org Protection prevents undesired side reactions at the N1 position and can improve the solubility and handling of the indole intermediate. libretexts.org A wide range of N-protecting groups are available, each with specific conditions for introduction and removal, allowing for orthogonal protection strategies in the presence of other sensitive functional groups like the 5-amine. organic-chemistry.orgwikipedia.org

Common protecting groups for the indole nitrogen include:

Carbamates: tert-Butoxycarbonyl (Boc) is widely used due to its stability and ease of removal under acidic conditions. organic-chemistry.org

Sulfonyls: Groups like tosyl (Ts) or benzenesulfonyl (Bs) are robust and deactivate the indole ring towards electrophilic attack, but require harsh conditions for removal.

Alkyl/Aryl Groups: Benzyl (Bn) groups can be removed via hydrogenolysis.

Silyl (B83357) Ethers: While less common for N-protection, certain silyl groups can be employed.

Crucially, many of these N-substituents also function as directing groups for subsequent C-H functionalization reactions. By coordinating to a metal catalyst, these groups can direct the functionalization to a specific position, most notably the C2 and C7 carbons, overriding the intrinsic reactivity of the indole core. nih.govresearchgate.net This strategy is paramount for achieving site-selectivity, which is otherwise difficult to control. researchgate.net

| Protecting Group | Introduction Reagent | Removal Conditions | Directing Function |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) | Can direct lithiation to C2 |

| Tosyl (Ts) | Tosyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) or strong base | Directs functionalization to C2 |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (e.g., Pd/C, H₂) | Generally non-directing in C-H activation |

| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride | Fluoride sources (e.g., TBAF) | Directs lithiation to C2 |

This table presents representative examples of N-protecting groups and their general characteristics in indole chemistry.

Reactivity of the Pyrrolic Ring (C2, C3)

The pyrrolic portion of the indole scaffold is electron-rich and represents the primary site of reactivity towards electrophiles and for metal-catalyzed functionalization. The substitution pattern of this compound, with alkyl groups at both the C2 and C3 positions, defines a unique reactivity landscape compared to unsubstituted indole.

In unsubstituted indoles, the C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution. quora.comrsc.org This is due to the ability of the nitrogen atom to effectively stabilize the cationic intermediate (the sigma complex) formed upon electrophilic attack at C3. quora.com However, in the this compound scaffold, the C3 position is blocked by an ethyl group, thus preventing direct electrophilic substitution at this site.

Consequently, electrophilic attack is redirected. While substitution at C2 is electronically possible, it is generally less favored than C3 because it disrupts the aromaticity of the benzene (B151609) portion of the intermediate to a greater extent. chemtube3d.com Classic electrophilic substitution reactions such as the Vilsmeier-Haack formylation or the Mannich reaction, which typically occur at C3 in susceptible indoles, would not proceed at this position on the target scaffold. chemtube3d.comyoutube.comwikipedia.org Any such electrophilic attack would likely be directed to the electron-rich benzenoid ring, specifically at the C4 or C6 positions, due to the strong activating and ortho-, para-directing effect of the 5-amino group. wikipedia.org

| Reaction | Typical Reagent | Outcome on Unsubstituted Indole | Expected Outcome on Target Scaffold |

| Vilsmeier-Haack | POCl₃, DMF | Formylation at C3 youtube.comchemistrysteps.com | No reaction at C3; potential formylation at C4/C6 |

| Mannich Reaction | CH₂O, R₂NH | Aminomethylation at C3 chemtube3d.comrsc.org | No reaction at C3; potential aminomethylation at C4/C6 |

| Nitration | HNO₃, H₂SO₄ | Nitration at C3 | Nitration on the benzenoid ring (C4, C6) |

| Halogenation | NBS, NCS | Halogenation at C3 | Halogenation at C2 or the benzenoid ring (C4, C6) researchgate.net |

This table contrasts the expected outcomes of electrophilic substitution reactions.

With the more reactive C3 position blocked, the C2 position becomes a prime target for functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the selective functionalization of the C2-H bond. researchgate.net This approach often relies on the use of an N-directing group. researchgate.net The directing group, installed on the indole nitrogen, coordinates to the metal catalyst (e.g., rhodium, iridium, or palladium) and positions it in close proximity to the C2-H bond, facilitating its cleavage and subsequent functionalization. mdpi.com This strategy provides a powerful tool to install aryl, alkyl, or heteroatom-containing groups at the C2 position, a transformation that is difficult to achieve via classical electrophilic substitution. researchgate.net

Palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov To utilize these methods on the indole scaffold, a position must first be converted into a suitable coupling partner, typically a halide (Br, I) or a pseudohalide (triflate).

Given that the C3 position is occupied by an ethyl group, pre-functionalization for cross-coupling would target the C2 position. A typical sequence would involve:

Protection of the indole nitrogen (and potentially the 5-amino group).

Regioselective halogenation at the C2 position. With C3 blocked, halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can install a halide at C2. researchgate.net

Execution of the cross-coupling reaction to introduce the desired substituent.

Alternatively, direct C-H activation/cross-coupling methodologies are emerging that can bypass the need for pre-halogenation, offering a more atom- and step-economical route to C2-functionalized indoles. researchgate.netrsc.org

Reactivity of the Benzene Ring (C4, C5, C6, C7) with Focus on C5-Amine

The benzene portion of the indole core, particularly when substituted with an activating amino group at the C5 position, presents a rich landscape for chemical modification. The interplay between the electron-donating amine and the indole's inherent electronic properties governs the regioselectivity of various functionalization reactions.

Directed C-H Functionalization at C5

Directing group-assisted C-H functionalization is a powerful strategy for achieving site-selectivity in synthesis. In principle, the amine at the C5 position of this compound could act as a directing group to facilitate C-H activation at adjacent positions, namely C4 and C6. However, direct C-H functionalization at the C5 position itself is not a standard transformation, as the bond is already occupied by the amine moiety.

Research into the C-H functionalization of related indole systems highlights the complexities involved. For instance, studies on the palladium(II)-catalyzed C4-arylation of 3-acetyl-1H-indoles have shown that substitutions at the C5-position can create significant steric hindrance, potentially impeding or preventing the desired reaction at the C4 position. acs.org This suggests that while the C5-amine is a powerful electronic activator, its steric bulk, and that of any groups used to tether it to a metal catalyst, must be carefully considered when targeting adjacent C-H bonds. The development of methodologies for the site-selective functionalization of C-H bonds remains a significant challenge due to the subtle differences in their intrinsic reactivity. nih.gov

Chemical Transformations of the C5-Amine Moiety

The primary amine at the C5 position is a key functional handle for a wide array of chemical transformations, allowing for the diversification of the indole scaffold. These reactions are analogous to those of other aromatic amines, such as aniline (B41778).

Acylation and Sulfonylation: The nucleophilic amine readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonyl chlorides to form the corresponding amides and sulfonamides. A notable example is the synthesis of N-[2-substituted-3-(2-aminoethyl)-1H-indol-5-yl]-amides, which have been investigated as 5-HT1F agonists. google.com This transformation underscores the utility of the C5-amine as a point for introducing diverse molecular fragments.

Alkylation: The amine can undergo N-alkylation reactions, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.

Diazotization: The C5-amine can be converted to a diazonium salt using nitrous acid (HONO). This highly reactive intermediate is a gateway to numerous other functionalities through Sandmeyer-type reactions, allowing for the introduction of halides (Cl, Br), cyano (CN), and hydroxyl (OH) groups, thereby dramatically expanding the synthetic possibilities.

These transformations leverage the C5-amine as a versatile anchor point for building molecular complexity and tailoring the properties of the indole core for various applications.

Remote C-H Functionalization Strategies for Benzenoid Positions

Achieving C-H functionalization at positions remote from a directing group is a formidable challenge in organic synthesis, particularly when targeting sites that are geometrically inaccessible through conventional cyclometalation pathways. nih.gov For the this compound scaffold, the C5-amine can serve as an anchor for a template that directs reactions to the otherwise less reactive C4 and C6 positions (meta to the amine).

A groundbreaking approach involves the use of a recyclable template that is first attached to the amine. This template then positions a palladium catalyst to selectively activate meta-C–H bonds. nih.gov This strategy has been successfully employed to direct olefination and acetoxylation at meta-positions in anilines and related benzylic amines, even when the target C-H bond is as far as 11 bonds away from the directing atom. nih.gov The reaction proceeds via a strained, cyclophane-like palladated intermediate. nih.gov

Table 1: Examples of Template-Directed Remote C-H Functionalization

| Reaction Type | Reagents | Position Functionalized | Significance |

|---|---|---|---|

| Olefination | Olefin, Pd(OAc)₂, Ligand | C4 or C6 | Enables carbon-carbon bond formation at a remote, unactivated position. nih.gov |

This methodology is particularly valuable as it overcomes the electronic biases of the substrate, which would typically direct electrophilic substitution to the C4 and C6 positions, and provides a novel retrosynthetic disconnection for complex indole derivatives. nih.gov

Advanced Functionalization for Supramolecular Chemistry and Materials Science

The unique structural and electronic features of this compound make it an attractive building block for creating functional materials and systems governed by the principles of supramolecular chemistry.

Incorporation into Polymeric Structures

The indole scaffold can be integrated into polymeric materials, imparting unique electronic and photophysical properties. One direct method involves the polymerization of the indole monomer itself. Research has demonstrated that a polyaniline precursor, poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline], can undergo intramolecular cyclization in polyphosphoric acid at high temperatures (140–150°C) to yield poly(2-ethyl-3-methyl-1H-indole). researchgate.net In this polymer, the monomer units are linked at the 1- and 5-positions, creating a novel polyindole structure. researchgate.net

Alternatively, the C5-amine provides a reactive site for incorporation into polymers via step-growth polymerization. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas.

Furthermore, amine-functionalized molecules can serve as initiators for the cationic ring-opening polymerization (CROP) of other monomers, such as 2-ethyl-2-oxazoline. rsc.orgresearchgate.net By using a protected derivative of this compound as an initiator, it is possible to synthesize well-defined polymers like poly(2-ethyl-2-oxazoline) (PEtOx) with the indole moiety at one end of the polymer chain. rsc.org This creates α-telechelic polymers that can be used to construct more complex, tailored polymer architectures. rsc.org

Table 2: Methods for Incorporating the Indole Scaffold into Polymers

| Polymerization Strategy | Description | Resulting Structure |

|---|---|---|

| Intramolecular Cyclization of Precursor | A polyaniline derivative is synthesized and then cyclized to form the polyindole. | Poly(2-ethyl-3-methyl-1H-indole) with 1,5-linkages. researchgate.net |

| Step-Growth Polymerization | The C5-amine reacts with difunctional monomers (e.g., diacyl chlorides) to form the polymer backbone. | Polyamides, polyureas, etc., containing the indole unit. |

Design of Molecular Recognition Elements

Supramolecular chemistry relies on non-covalent interactions to achieve molecular recognition and self-assembly. The this compound scaffold is exceptionally well-suited for this purpose due to its multiple hydrogen bonding sites. The indole N-H proton and the two N-H protons of the C5-amine are potent hydrogen bond donors. The nitrogen atom of the C5-amine can act as a hydrogen bond acceptor.

This arrangement allows the molecule to be used as a building block (a "tecton") for constructing larger, self-assembled structures or for designing host molecules that can selectively bind guest species. For example, by arranging multiple indole units in a pre-organized fashion, one could create a receptor cavity lined with hydrogen bond donors, ideal for recognizing and binding anions like chloride (Cl⁻) or carboxylates (RCOO⁻).

The use of amine and amide groups is a cornerstone in the design of synthetic receptors and self-assembling oligomers, where hydrogen bonding dictates the formation of complex and stable architectures. nih.gov The principles seen in 1,3,5-triazine-based oligomers, where amino groups are critical for forming intricate hydrogen-bonded networks, can be directly applied to systems derived from this functionalized indole. nih.gov

Table 3: Hydrogen Bonding Capabilities for Molecular Recognition

| Functional Group | Role | Potential Guest Interactions |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Anions (e.g., F⁻, Cl⁻, H₂PO₄⁻), Carbonyl oxygens |

| C5-Amine N-H (x2) | Hydrogen Bond Donor | Anions, Carbonyl oxygens, Phosphate groups |

By leveraging these non-covalent interactions, this compound serves as a powerful and versatile component for the rational design of systems for molecular recognition, sensing, and advanced materials.

Construction of Indole-Based Macrocycles

The synthesis of macrocycles containing an indole nucleus is a significant area of research in medicinal and materials chemistry. These structures are prevalent in natural products and are explored for their potential as therapeutic agents, often targeting challenging protein-protein interactions. nih.govresearchgate.net The rigid, yet conformationally adaptable nature of macrocycles, combined with the unique electronic and hydrogen-bonding properties of the indole ring, makes them attractive scaffolds for drug design. researchgate.netmdpi.com The functional groups present on the this compound core—specifically the secondary amine of the indole ring (N1), the nucleophilic 5-amino group, and the potentially activatable C4, C6, and C7 positions—offer multiple strategic points for elaboration into macrocyclic structures.

Several modern synthetic methodologies can be adapted for the construction of macrocycles from appropriately functionalized this compound derivatives. The primary approaches involve forming C-C or C-N bonds in the ring-closing step, often facilitated by metal catalysis or by leveraging multicomponent reactions.

Metal-Catalyzed Macrocyclization Strategies

Transition-metal catalysis is a powerful tool for forging the bonds required for macrocycle formation, often allowing for high efficiency and functional group tolerance. mdpi.com

Ring-Closing Metathesis (RCM): Olefin metathesis is a premier strategy for forming large rings via C-C bond formation. mdpi.com For this to be applied to the this compound scaffold, the molecule must first be functionalized with two terminal alkene chains. A plausible synthetic route would involve the N-alkylation of both the indole nitrogen and the 5-amino group with an olefin-containing electrophile, such as 4-bromobut-1-ene. The resulting di-alkene precursor could then undergo an intramolecular RCM reaction, typically using a Ruthenium-based catalyst (e.g., Grubbs' catalyst), to yield the indole-containing macrocycle.

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations are staples in macrocycle synthesis. mdpi.com These methods require the precursor to be equipped with complementary functional groups, such as a halide and a boronic acid/ester (Suzuki) or a terminal alkyne (Sonogashira). The 5-amino group on the indole scaffold can be readily converted into a halide (e.g., via a Sandmeyer reaction) to serve as one coupling partner. The other required functionality could be introduced by N-alkylation of the indole ring with a side chain containing, for example, a boronic ester or a terminal alkyne. The intramolecular palladium-catalyzed coupling of this advanced intermediate would then furnish the macrocycle.

C-H Activation: More recent strategies involve the direct functionalization of C-H bonds, bypassing the need for pre-functionalization with halides or organometallics. mdpi.com Palladium- and rhodium-catalyzed reactions have been developed to directly couple a C-H bond (e.g., at the C4 or C7 position of the indole) with another functional group on a tethered side chain, achieving macrocyclization in a highly atom-economical fashion. mdpi.com

Macrolactamization and Multicomponent Reactions

Classical and modern condensation reactions provide robust pathways to indole-based macrocycles, particularly for constructing macrolactams, which are common in bioactive peptides.

Macrolactamization: This approach involves the intramolecular formation of an amide bond between an amine and a carboxylic acid. The this compound provides the necessary nucleophilic amine. The required carboxylic acid functionality would need to be installed on a tether, likely attached to the indole N1 position. For example, N-alkylation with an ω-haloalkanoic acid ester (e.g., ethyl 6-bromohexanoate), followed by ester hydrolysis, would yield the amino-acid precursor. Subsequent treatment with a peptide coupling agent (e.g., HATU, HOBt/DIPCDI) under high-dilution conditions would promote the intramolecular cyclization over intermolecular polymerization, yielding the desired macrolactam. mdpi.com

Ugi Multicomponent Reaction (MCR): The Ugi four-component reaction is a powerful tool for rapidly generating molecular diversity and can be adapted for macrocyclization. nih.gov In an intramolecular Ugi reaction, a single starting molecule contains two of the four required components (e.g., the amine and carboxylic acid), which react with an aldehyde and an isocyanide to form a macrocyclic peptoid structure. The 5-amino group of the title compound could serve as the amine component in such a transformation, providing a convergent and efficient route to complex indole-based macrocycles. nih.govnih.gov

Data Tables

Table 1: Potential Functionalization of this compound for Macrocyclization

| Reactive Site | Potential Functional Group | Target Reaction Type |

|---|---|---|

| N1-Indole | Alkylation with ω-alkenyl halide | Ring-Closing Metathesis (RCM) |

| Alkylation with ω-haloalkanoic acid ester | Macrolactamization | |

| Alkylation with propargyl bromide | Sonogashira Coupling | |

| 5-Amino Group | Conversion to Iodide/Bromide (Sandmeyer) | Suzuki/Sonogashira Coupling |

| Acylation with ω-alkenyl acid chloride | RCM | |

| Reductive amination with ω-alkenyl aldehyde | RCM | |

| C4 / C7 Position | Direct C-H activation/coupling | C-H Functionalization |

Table 2: Overview of Key Macrocyclization Reactions for Indole Scaffolds

| Reaction Name | Required Precursor Functionalities | Catalyst/Reagent | Bond Formed | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis | Two terminal alkenes | Grubbs' or Hoveyda-Grubbs Catalyst (Ru-based) | C=C | mdpi.com |

| Suzuki Coupling | Aryl/vinyl halide + Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C | mdpi.com |

| Macrolactamization | Amine + Carboxylic acid | Peptide coupling agents (HATU, DIPCDI) | C(O)-N (Amide) | mdpi.com |

| Ugi Macrocyclization | Amine, Carboxylic acid, Aldehyde, Isocyanide | None (often one-pot) | α-acylamino amide | nih.gov |

Theoretical and Computational Chemistry Studies of 3 Ethyl 2 Methyl 1h Indol 5 Amine Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of indole (B1671886) derivatives. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's reactivity and spectroscopic properties.

Electronic Properties: The electronic nature of 3-Ethyl-2-methyl-1H-indol-5-amine is significantly influenced by its substituents. The ethyl and methyl groups are electron-donating through an inductive effect, while the amino group at the 5-position strongly donates electron density to the aromatic system through resonance. These contributions collectively increase the electron density of the indole ring system, impacting its reactivity.

Key electronic parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. For an electron-rich system like this compound, a relatively high HOMO energy is expected, indicating its propensity to act as an electron donor in chemical reactions. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

Reactivity Descriptors: DFT calculations can also furnish various reactivity descriptors. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. mdpi.com For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the amino group and the pyrrole (B145914) ring, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the N-H proton of the indole and the amino group, highlighting their potential for hydrogen bonding interactions. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study intramolecular charge transfer and hyperconjugative interactions, providing a deeper understanding of the electronic delocalization within the molecule. mdpi.com

Table 1: Representative Calculated Electronic Properties of Substituted Indoles This table presents illustrative data based on typical values found for similar indole derivatives in computational studies and is intended for comparative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating character |

| LUMO Energy | -0.8 eV | Indicates electron-accepting character |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity |

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For indole derivatives, this is particularly valuable for understanding their regioselectivity in various reactions.

Electrophilic Substitution: The indole nucleus is known to undergo electrophilic substitution, primarily at the C3 position. However, the substituent pattern in this compound would modulate this reactivity. DFT calculations can be employed to model the reaction pathways for electrophilic attack at different positions on the indole ring. By calculating the activation energies for the formation of the sigma-complex intermediates at each potential site, the most favorable reaction pathway can be determined. The strong electron-donating nature of the 5-amino group is expected to activate the benzene (B151609) ring towards electrophilic substitution, potentially competing with the reactivity of the pyrrole ring.

Cycloaddition Reactions: Indole derivatives can also participate in cycloaddition reactions. Computational studies, such as those employing the Molecular Electron Density Theory (MEDT), can be used to analyze the mechanism and selectivity of these reactions. tandfonline.com For instance, in a [3+2] cycloaddition, calculations can predict whether the reaction proceeds through a concerted or stepwise mechanism and can explain the observed regio- and stereoselectivity by analyzing the energies of the transition states. tandfonline.com

Transition-Metal-Catalyzed Functionalization: Theoretical studies have also shed light on the regioselectivity of transition-metal-catalyzed C-H bond functionalization of indoles. nih.gov These studies have shown that the regioselectivity can be dependent on which step of the catalytic cycle is rate-determining. nih.gov For this compound, computational modeling could predict the most likely sites for C-H activation with different transition metal catalysts.

Molecular Dynamics Simulations and Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Molecular Dynamics (MD) simulations and conformational analysis provide a means to explore the dynamic behavior of molecules like this compound.

Conformational Preferences: The ethyl group at the 3-position introduces a degree of conformational flexibility. While rotation around the C-C single bonds is possible, steric interactions with the methyl group at the 2-position and the indole ring itself will lead to certain preferred conformations. Computational methods can be used to calculate the potential energy surface for the rotation of the ethyl group, identifying the lowest energy conformers.

Behavior in Solution: MD simulations can model the behavior of this compound in a solvent environment, such as water. nih.gov These simulations track the movements of the solute and solvent molecules over time, providing insights into solvation effects and the stability of different conformers in solution. nih.gov Such studies are crucial for understanding how the molecule might behave in a biological medium.

Interaction with Biological Targets: If this compound is being investigated as a potential drug candidate, MD simulations are invaluable for studying its interaction with a target receptor, such as an enzyme or protein. tandfonline.comespublisher.com These simulations can reveal the stability of the ligand-receptor complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. tandfonline.comespublisher.com

Structure-Property Relationships Derived from Computational Data

A significant application of computational chemistry in drug discovery is the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models aim to correlate the structural or computational descriptors of a series of molecules with their biological activity or physical properties.

QSAR Modeling: For a series of indole derivatives, QSAR studies can be performed to identify the key molecular features that contribute to a specific biological activity. nih.gov Computational descriptors, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and lipophilicity, can be calculated for each compound in the series. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov Such a model could be used to predict the activity of new, unsynthesized indole derivatives, including this compound.

Predicting Physicochemical Properties: QSPR models can be developed to predict various physicochemical properties, such as solubility, boiling point, and partition coefficient (logP). These properties are critical for the drug-likeness of a compound. By calculating a set of molecular descriptors for this compound, its key physicochemical properties can be estimated, providing valuable information for its potential development as a pharmaceutical agent.

Advanced Analytical and Spectroscopic Characterization Techniques in Indole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Ethyl-2-methyl-1h-indol-5-amine. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation between isomers, such as 2-Ethyl-3-methyl-1H-indol-5-amine. bldpharm.com

In the ¹H NMR spectrum of this compound, specific signals corresponding to each proton group are expected. The aromatic protons on the benzene (B151609) ring portion of the indole (B1671886) nucleus would appear in the downfield region, typically between 6.5 and 7.5 ppm. The proton on the indole nitrogen (N-H) would likely present as a broad singlet. The ethyl group at the C3 position would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methyl group at the C2 position would appear as a distinct singlet, and the protons of the primary amine group (-NH₂) at the C5 position would also produce a singlet, which can sometimes exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, including the two carbons of the ethyl group, the C2-methyl carbon, and the eight carbons of the indole ring system. The chemical shifts of the aromatic carbons are particularly useful for confirming the substitution pattern on the indole core.

Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Indole N-H | Broad singlet | s |

| Aromatic C-H | 6.5 - 7.5 | m |

| Amine -NH₂ | Variable, broad singlet | s |

| Ethyl -CH₂ | ~2.7 | q |

| Methyl C2-CH₃ | ~2.4 | s |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns. For this compound, the molecular formula is C₁₁H₁₄N₂. This corresponds to a monoisotopic mass of approximately 174.1157 g/mol and an average molecular weight of 174.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation of the molecule would likely proceed through characteristic pathways for substituted indoles. A common fragmentation would be the benzylic cleavage leading to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a stable cation. Another expected fragmentation is the loss of the entire ethyl group. Analysis of these fragment ions helps to confirm the positions of the substituents on the indole ring. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com

Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂ | |

| Average Molecular Weight | 174.24 g/mol |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational transitions. wpmucdn.com For this compound, the IR spectrum provides clear evidence for its key structural features.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | Symmetric & Asymmetric Stretch | 3200 - 3500 |

| Indole N-H | Stretch | ~3400 - 3500 |

| Aromatic C-H | Stretch | >3000 |

| Alkyl C-H | Stretch | 2800 - 3000 |

| C=C Aromatic | Stretch | ~1500 - 1600 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

This analysis would confirm the planarity of the indole ring system and reveal the specific orientation of the ethyl and methyl substituents. It would also detail the intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and indole N-H groups, which govern the crystal packing. Although this technique provides the most detailed structural information, its application is contingent upon the ability to grow a single crystal of suitable quality, and specific crystallographic data for this compound is not widely published. bldpharm.com

Chromatographic Methods (HPLC, GC-MS) for Purity Analysis and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and reaction byproducts. bldpharm.com

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile and thermally sensitive compounds. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, HPLC can effectively separate the target compound from impurities. A UV detector is well-suited for detection, as the indole ring is strongly chromophoric.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While highly effective, the analysis of amines by GC can sometimes be challenging due to their basicity, which can cause peak tailing on standard columns. labrulez.com This issue can often be mitigated by using base-deactivated columns or by derivatizing the amine group prior to analysis. labrulez.com GC-MS is particularly powerful for separating and identifying closely related isomers, as they may have similar retention times but distinct mass spectra. labrulez.com

Emerging Research Directions and Non Biological Applications in Materials Science

Indole (B1671886) Amines as Scaffolds for Novel Organic Electronic Materials

Indole amines, including derivatives of 3-Ethyl-2-methyl-1H-indol-5-amine, are gaining attention as building blocks for novel organic electronic materials. The inherent electronic properties of the indole ring, combined with the potential for polymerization and functionalization, make them suitable for applications in organic field-effect transistors (OFETs) and conductive polymers.

The fused aromatic structure of the indole core provides a π-conjugated system that can facilitate charge transport. Polyindoles, formed through the polymerization of indole monomers, are being investigated as conducting polymers. rsc.org The electrical conductivity of these materials can be tuned through the synthesis process and by the introduction of various substituents on the indole ring. rsc.orggoogle.com For instance, the polymerization of indole derivatives can lead to materials with tunable photoluminescence, conductivity, and redox activity. rsc.org

In the context of OFETs, organic semiconductors with high charge carrier mobility are essential. nih.govresearchgate.net While pentacene (B32325) and thiophene (B33073) oligomers have been extensively studied, there is a growing interest in developing new classes of organic semiconductors. nih.govresearchgate.net Indigo (B80030) derivatives, which share a structural resemblance to indoles, have been shown to exhibit ambipolar behavior in OFETs, with both high hole and electron mobilities. The introduction of substituents, such as halogens or phenyl groups, can significantly influence the molecular packing and, consequently, the transistor performance. Similarly, the amine group in this compound can be functionalized to modify the electronic properties and solubility of the resulting polymers, potentially leading to solution-processable organic semiconductors. The functionalization of conductive polymers like polyaniline with amine groups has been explored to enhance their properties. mdpi.com

The development of copolymers, such as poly(aniline-co-indole), offers a strategy to combine the advantageous properties of different conducting polymers, potentially overcoming the lower conductivity sometimes observed in polyindole homopolymers. rsc.org The amine functionality in such copolymers can also play a crucial role in their application as sensors.

| Material Class | Indole Derivative Type | Potential Application | Key Findings |

| Conductive Polymers | Polyindoles and their copolymers | Organic electronics, electrochromic devices, sensors | Polymerization of indole derivatives yields materials with tunable conductivity and redox activity. rsc.org Copolymers like poly(aniline-co-indole) show enhanced thermal properties and gas sensing capabilities. rsc.org |

| Organic Semiconductors | Substituted indigo and indole derivatives | Organic Field-Effect Transistors (OFETs) | Halogen and phenyl-substituted indigo derivatives exhibit high ambipolar charge carrier mobilities. Functionalization can control the frontier orbital energies and thus the polarity of the semiconductor. |

Development of Indole-Based Fluorescent Probes and Chemosensors

The inherent fluorescence of the indole scaffold makes it an excellent platform for the design of fluorescent probes and chemosensors. mdpi.com Derivatives of this compound can be functionalized to create highly selective and sensitive sensors for various analytes, including metal ions and anions.